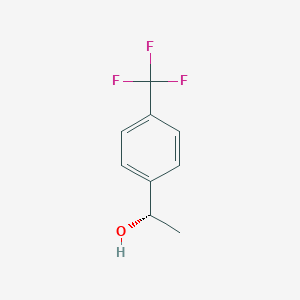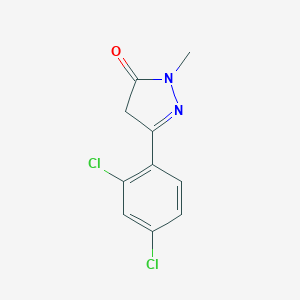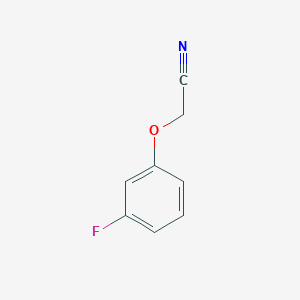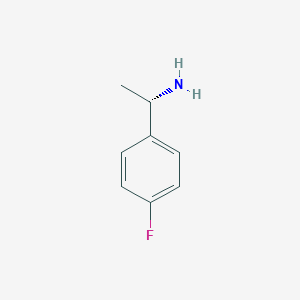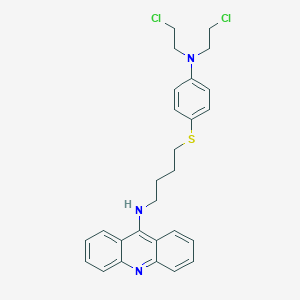
(1S,2S)-2-甲氧基环己醇
描述
(1S,2S)-2-Methoxycyclohexanol is a chiral intermediate that plays a crucial role in the synthesis of tricyclic β-lactam antibiotics. The compound's stereochemistry is significant for its biological activity, and thus, the preparation of this compound in its enantiomerically pure form is of great importance for pharmaceutical applications .
Synthesis Analysis
The synthesis of (1S,2S)-2-methoxycyclohexanol has been achieved through both enzymatic and chemical resolution methods. These methods have been optimized for large-scale production, which is essential for the commercial manufacturing of related antibiotics. The enzymatic resolution, in particular, has been highlighted for its simplicity and efficiency, providing the product in good yield and with excellent enantiomeric excess. This process has been consistently operated at a manufacturing scale, indicating its viability for industrial applications .
Molecular Structure Analysis
The molecular structure of (1S,2S)-2-methoxycyclohexanol is characterized by its specific stereochemistry, with the 1S,2S configuration being critical for its activity. The presence of the methoxy group and the cyclohexanol moiety within the same molecule provides the necessary chemical properties for further reactions and transformations required in the synthesis of complex pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (1S,2S)-2-methoxycyclohexanol include substitution with methanol, esterification, chiral separation with valine, saponification, and oxidation. These reactions are part of a multi-step synthesis process starting from the original material 1,2-cyclohexanone, which ultimately leads to the formation of the desired chiral alcohol .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (1S,2S)-2-methoxycyclohexanol are not detailed in the provided papers, such properties would typically include melting point, boiling point, solubility, and optical rotation. These properties are influenced by the molecular structure and are critical for the handling and application of the compound in further chemical synthesis and pharmaceutical formulation .
科学研究应用
合成和热力学性质
(1S,2S)-2-甲氧基环己醇已通过涉及环己烯氧化物和甲醇的醇解反应合成,利用Ag2CsPW12O40作为催化剂。该化合物的合成过程已经进行了彻底分析,利用元素分析仪、傅里叶变换红外光谱仪、气相色谱仪和核磁共振来确认元素组成、功能基团、纯度和分子结构。已确定了该化合物的比热容和标准燃烧焓,提供了有助于探索(1S,2S)-2-甲氧基环己醇(Feng, Shang, & Zhang, 2018)新生产途径的重要热力学参数。
构象平衡和氢键动力学
研究已深入探讨了(1S,2S)-2-甲氧基环己醇衍生物的构象平衡。例如,顺式-3-甲氧基环己醇的构象平衡受分子内氢键的显著影响,这些氢键会根据浓度和溶剂极性的变化而移位。这表明了这些化合物内分子相互作用的复杂性以及它们对外部条件的敏感性(de Oliveira & Rittner, 2005)。
在脱氧过程中的催化应用
(1S,2S)-2-甲氧基环己醇及其衍生物已被用于催化过程,特别是在选择性脱氧过程中,例如将2-甲氧基环己酮氢化副产物选择性脱氧为酚、环己酮和环己醇。这一过程在碳负载的贵金属催化剂上进行催化,无需外部氢气。该过程中目标产品的产率突显了(1S,2S)-2-甲氧基环己醇在化学制造和加工中的潜在应用(Miyagawa, Nakagawa, Tamura, & Tomishige, 2019)。
在三胺合成中的作用
从1,2-环氧环己烷合成了三胺制备中的关键中间体(S)-2-甲氧基环己酮。合成过程涉及与甲醇的取代、酯化、利用缬氨酸进行手性分离、皂化和氧化等步骤,展示了(1S,2S)-2-甲氧基环己醇衍生物在制药合成和生产中扮演的多方面角色(Nai-cai, 2006)。
安全和危害
This would include information about any hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include information about safe handling procedures.
未来方向
This would involve a discussion of areas for future research. For example, if the compound has medicinal properties, future directions might include studies to better understand its mechanism of action, to improve its synthesis, or to find new applications for it.
属性
IUPAC Name |
(1S,2S)-2-methoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQZLGQRIVCNH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Methoxycyclohexanol | |
CAS RN |
7429-40-5 | |
| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

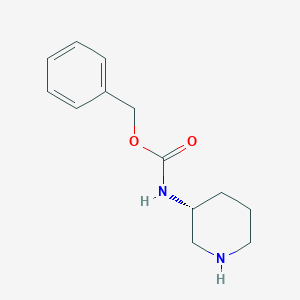
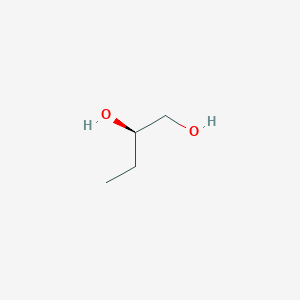
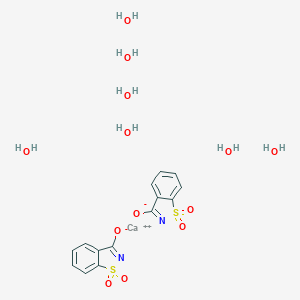
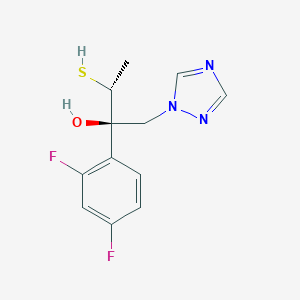
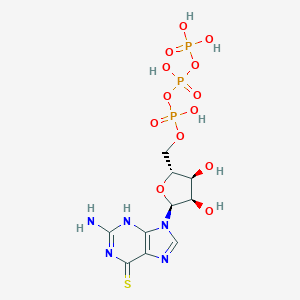
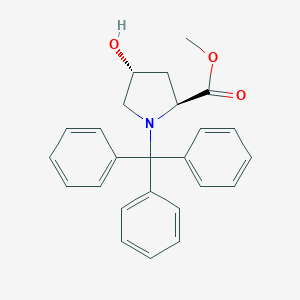
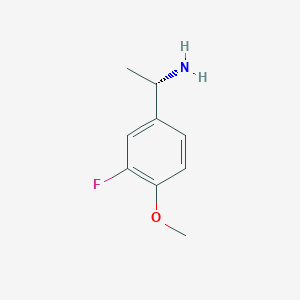
![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)
